4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1227089-74-8
VCID: VC0109366
InChI: InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3
SMILES: CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl
Molecular Formula: C7H5Cl2N3
Molecular Weight: 202.038

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine

CAS No.: 1227089-74-8

Cat. No.: VC0109366

Molecular Formula: C7H5Cl2N3

Molecular Weight: 202.038

* For research use only. Not for human or veterinary use.

4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine - 1227089-74-8

Specification

CAS No. 1227089-74-8
Molecular Formula C7H5Cl2N3
Molecular Weight 202.038
IUPAC Name 4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3
Standard InChI Key FNIWVSATLMFMHJ-UHFFFAOYSA-N
SMILES CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl

Introduction

Structural Characteristics and Identification

Chemical Structure and Nomenclature

4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine features a bicyclic structure with a pyrazole ring fused to a pyridine ring. The compound contains two chlorine atoms at positions 4 and 6 on the pyridine ring, and a methyl group at position 1 on the pyrazole ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity .

The compound is officially identified by the following:

  • IUPAC Name: 4,6-dichloro-1-methylpyrazolo[3,4-b]pyridine

  • CAS Registry Number: 1227089-74-8

  • Molecular Formula: C₇H₅Cl₂N₃

  • Molecular Weight: 202.04 g/mol

  • InChI: InChI=1S/C7H5Cl2N3/c1-12-7-4(3-10-12)5(8)2-6(9)11-7/h2-3H,1H3

  • InChIKey: FNIWVSATLMFMHJ-UHFFFAOYSA-N

  • SMILES Notation: CN1C2=C(C=N1)C(=CC(=N2)Cl)Cl

Physical Properties

PropertyValueSource
Physical StateSolid
Molecular Weight202.04 g/mol
Purity (Commercial)≥98%
Maximum Moisture Content0.5%
Predicted Collision Cross Section [M+H]⁺135.2 Ų
Predicted Collision Cross Section [M+Na]⁺152.1 Ų

Spectroscopic Data

Spectroscopic data plays a vital role in the identification and structural confirmation of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine. The available data includes:

Spectroscopic MethodKey FeaturesReference
Mass Spectrometrym/z [M+H]⁺: 201.99333
Mass Spectrometrym/z [M+Na]⁺: 223.97527
Mass Spectrometrym/z [M+NH₄]⁺: 219.01987
Mass Spectrometrym/z [M+K]⁺: 239.94921
Mass Spectrometrym/z [M-H]⁻: 199.97877

Synthesis Methods

Common Synthetic Routes

The synthesis of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine can be achieved through several methods, with cyclization reactions being the most common approach. Based on synthetic methodologies for related pyrazolopyridine compounds, the following routes are applicable:

Cyclization of Appropriate Precursors

This method involves the reaction of 5-aminopyrazole derivatives with suitable precursors to form the pyrazolopyridine core structure. The cyclization typically requires the use of acidic conditions and heating to facilitate ring closure .

Substitution and Functionalization

Chemical Reactivity and Transformations

Nucleophilic Substitution Reactions

Analytical Considerations

Identification and Characterization

The identification and characterization of 4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine can be accomplished through various analytical techniques:

Comparative Analysis with Related Compounds

4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine belongs to a broader family of pyrazolopyridine compounds. Comparing it with structurally related derivatives provides insights into structure-property relationships:

CompoundMolecular FormulaMolecular WeightKey Structural DifferencesReference
4,6-Dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridineC₇H₅Cl₂N₃202.04 g/molBaseline structure
4,6-Dichloro-1,3-dimethyl-1H-Pyrazolo[3,4-b]pyridineC₈H₇Cl₂N₃216.06 g/molAdditional methyl group at position 3
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridineC₆H₃Cl₂N₃188.01 g/molNo methyl substituent at position 1
4,6-Dichloro-3-ethyl-1-methyl-1H-pyrazolo[3,4-b]pyridineC₉H₉Cl₂N₃230.09 g/molEthyl group at position 3

The presence or absence of substituents at positions 1 and 3 can significantly influence the reactivity, physical properties, and biological activities of these compounds. For instance, methylation at position 3 (as in 4,6-dichloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine) has been associated with enhanced cytotoxic effects against certain cancer cell lines.

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